molecular formula C12H13NO4 B3046986 Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- CAS No. 133332-19-1

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-

Cat. No.: B3046986
CAS No.: 133332-19-1
M. Wt: 235.24 g/mol
InChI Key: XNYZREOCKUKFCP-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is an organic compound characterized by the presence of a benzaldehyde core substituted with a cyclopentyloxy group at the 3-position and a nitro group at the 4-position

Mechanism of Action

Target of Action

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- primarily targets cellular antioxidation systems . It disrupts these systems, which is an effective method for controlling fungal pathogens . The compound has been shown to have potent antifungal activity . It also acts as a behaviorally active component in brewer’s yeast protein powder, attracting Bactrocera dorsalis through olfaction .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . It disrupts cellular antioxidation, which is a key component of this pathway . The compound’s action on this pathway can increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Pharmacokinetics

It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the attractiveness of benzaldehyde, a component of the compound, to Bactrocera dorsalis was found to be most effective when the adults had been starved from dusk until the following morning . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the time of day and the feeding status of the target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- typically involves the introduction of the cyclopentyloxy and nitro groups onto the benzaldehyde core. One common method is the nitration of 3-(cyclopentyloxy)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4-position.

Industrial Production Methods

Industrial production of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(cyclopentyloxy)-4-nitrobenzoic acid.

    Reduction: 3-(cyclopentyloxy)-4-aminobenzaldehyde.

    Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the cyclopentyloxy and nitro groups.

    3-(Cyclopentyloxy)benzaldehyde: Similar structure but without the nitro group.

    4-Nitrobenzaldehyde: Similar structure but without the cyclopentyloxy group.

Uniqueness

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is unique due to the presence of both the cyclopentyloxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopentyloxy-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYZREOCKUKFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567593
Record name 3-(Cyclopentyloxy)-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133332-19-1
Record name 3-(Cyclopentyloxy)-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5.0 g (21.1 mmol) of 3-cyclopentoxy-4-nitrobenzyl alcohol in 200 mL of dry methylene chloride is added 19.0 g (218.5 mmol) of activated manganese dioxide in one portion. The brown suspension is warmed to reflux for 48 hours after which time the mixture is cooled to room temperature, filtered over Celite 545 and concentrated. Liquid chromatography over 200 g of silica gel eluting with 30% ethyl acetate in hexane provided the desired, analytically pure compound upon drying in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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